molecular formula C8H13N3O4 B019136 Ethyl (2-Azidoethoxy)acetoacetate CAS No. 88150-45-2

Ethyl (2-Azidoethoxy)acetoacetate

Cat. No.: B019136
CAS No.: 88150-45-2
M. Wt: 215.21 g/mol
InChI Key: KTVPZBURNBMJNW-UHFFFAOYSA-N
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Description

Ethyl (2-Azidoethoxy)acetoacetate is a chemical compound with the molecular formula C8H13N3O4. This compound is characterized by the presence of an azido group, an ethoxy group, and a 3-oxobutanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Ethyl (2-Azidoethoxy)acetoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Ethyl (2-Azidoethoxy)acetoacetate, also known as Acetoacetic Ester, undergoes a chemical reaction where it is alkylated at the α-carbon to both carbonyl groups and then converted into a ketone, or more specifically an α-substituted acetone . This process involves the formation of an enolate, which then undergoes nucleophilic substitution .

Biochemical Pathways

The compound is known to be involved in the synthesis of ketones and other molecules . This suggests that it may play a role in metabolic pathways involving these compounds.

Pharmacokinetics

Its use in proteomics research suggests that it may have properties that allow it to interact with proteins and other biomolecules in the cell, which could influence its absorption and distribution.

Result of Action

Its role in the synthesis of ketones and other molecules suggests that it may have effects on metabolic processes in the cell.

Action Environment

It is known to be soluble in acetone, ethyl acetate, and methanol , which suggests that its action may be influenced by the presence of these solvents.

Safety and Hazards

As mentioned, azido compounds can be explosive and should be handled with care. They can also release toxic nitrogen oxides when decomposed .

Future Directions

The use of azido compounds in click chemistry has opened up new possibilities in fields like drug discovery, materials science, and bioconjugation . “Ethyl 4-(2-azidoethoxy)-3-oxobutanoate” could potentially be used in these areas, but without more specific information, it’s difficult to predict future directions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-Azidoethoxy)acetoacetate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-Azidoethoxy)acetoacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, DMF, elevated temperatures.

    Reduction Reactions: Hydrogen gas, palladium catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution Reactions: Formation of substituted ethoxy-3-oxobutanoate derivatives.

    Reduction Reactions: Formation of ethyl 4-(2-aminoethoxy)-3-oxobutanoate.

    Oxidation Reactions: Formation of oxidized derivatives of ethyl 4-(2-azidoethoxy)-3-oxobutanoate.

Comparison with Similar Compounds

Ethyl (2-Azidoethoxy)acetoacetate can be compared with other similar compounds such as:

    Ethyl 4-(2-aminoethoxy)-3-oxobutanoate: Similar structure but with an amino group instead of an azido group.

    Ethyl 4-(2-hydroxyethoxy)-3-oxobutanoate: Contains a hydroxy group instead of an azido group.

    Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate: Contains a methoxy group instead of an azido group.

The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and applications, particularly in click chemistry and bioconjugation studies.

Properties

IUPAC Name

ethyl 4-(2-azidoethoxy)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVPZBURNBMJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546108
Record name Ethyl 4-(2-azidoethoxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88150-45-2
Record name Ethyl 4-(2-azidoethoxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-azidoethanol (160 g) in tetrahydrofuran (300 ml) was added over 40 minutes to a suspension of sodium hydride (114 g; 80% dispersion in oil) in tetrahydrofuran (500 ml). The mixture was stirred at room temperature for 1 hour and the ice-cooled solution treated with a solution of ethyl 4-chloroacetoacetate (276 g) in tetrahydrofuran (250 ml) dropwise over 2 hours. The mixture was stirred at room temperature for 16 hours, diluted with ethanol (150 ml), and the pH adjusted to 6-7 with 4M hydrochloric acid. Sufficient water was added to dissolve the solid present and the layers were separated. The organic layer was evaporated and the residue diluted with water (600 ml) and evaporated. The residue was then partitioned between ethyl acetate and water and the aqueous layer extracted twice with ethyl acetate. The combined ethyl acetate extracts were dried (MgSO4) and evaporated to give ethyl 4-(2-azidoethoxy)acetoacetate as a brown oil which was shown by g.l.c. to be 73% pure. A mixture of this crude product and ammonium acetate (92.3 g) in ethanol (600 ml) was heated under reflux for 1 hour, allowed to cool to room temperature and treated with methyl 2-(2-chlorobenzylidene)acetoacetate (286.6 g). The mixture was heated under reflux for 5.5 hours and then evaporated. The residue was stirred with methanol (1.5 l) for 16 hours and the resulting solid collected, washed twice with methanol, dried and recrystallised from methanol to give the title compound (78 g), m.p. 145°-146°.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
114 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
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ice
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276 g
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150 mL
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Reaction Step Six

Synthesis routes and methods II

Procedure details

To a slurry of sodium hydride (0.80 g, 60% dispersion, 20 mmol) in anhydrous THF (10 mL) cooled to −30° C. with a dry ice-acetone bath under N2 was slowly added a solution of 4-chloroacetoacetate (3.25 g, 19.75 mmol) in anhydrous THF (10 mL). The mixture was kept cooled at −30° C. and stirred for 30 min. This solution was transferred by cannula to another flask containing a slurry of sodium hydride (0.80 g, 60% dispersion, 20 mmol) and 2-azido-ethanol (1.72 g, 19.8 mmol) in anhydrous THF (30 mL). After the addition, the temperature was allowed to warm up to RT and stirred overnight (ca. 15 h). The mixture was acidified with 1N HCl and then extracted with EtOAc (100 mL). The EtOAc extract was washed with brine (50 mL), dried (Na2SO4), filtered and concentrated in vacuo to afford 4.792 g of crude product as a brown oil. The crude product was purified by chromatography using the ISCO Combiflash SQ16× (120 g Redisep silica gel column, 0 to 70% EtOAc in hexanes for 30 min at 40 mL/min) to afford 2.932 g of purified material as a yellow oil.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
4-chloroacetoacetate
Quantity
3.25 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
1.72 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
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Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 2-azidoethanol (160 g) in tetrahydrofuran (300 ml) was added over 40 minutes to a suspension of sodium hydride (114 g; 80% dispersion in oil) in tetrahydrofuran (500 ml). The mixture was stirred at room temperature for 1 hour, then cooled in ice water and treated dropwise with a solution of ethyl 4-chloroacetoacetate (276 g) in tetrahydrofuran (250 ml) over 2 hours. The mixture was stirred at room temperature for 16 hours, diluted with ethanol (150 ml), and the pH adjusted to 6-7 with 4M hydrochloric acid. Sufficient water was added to dissolve the solid present and the layers were separated. The organic layer was evaporated and the residue diluted with water (600 ml) and evaporated. The residue was partitioned between ethyl acetate and water and the aqueous layer extracted twice with ethyl acetate. The combined ethyl acetate extracts were dried (MgSO4) and evaporated to give ethyl 4-(2-azidoethoxy)acetoacetate as a brown oil, which was shown by g.l.c. to be 73% pure. A mixture of this crude product and ammonium acetate (92.3 g) in ethanol (600 ml) was heated under reflux for 1 hour, allowed to cool to room temperature, and treated with methyl 2-(2-chlorobenzylidene)-acetoacetate (286.6 g). The mixture was heated under reflux for 5.5 hours and then evaporated. The residue was stirred with methanol (1.5 l) for 16 hours and the resulting solid collected, washed twice with methanol, dried, and recrystallised from methanol to give the title compound (78 g), m.p. 145°-146°.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
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114 g
Type
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Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
276 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
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Reaction Step Three
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Name
ice water
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150 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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